molecular formula C16H17N5O2S B2689775 1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-4-sulfonamide CAS No. 1797160-35-0

1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2689775
CAS No.: 1797160-35-0
M. Wt: 343.41
InChI Key: RXWKWHMUCPCVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-4-sulfonamide is a synthetically designed small molecule of significant interest in chemical biology and early-stage drug discovery. Its core structure combines a pyrrolo[1,2-a]imidazole scaffold linked to a phenyl-substituted pyrazole-sulfonamide group, a design motif frequently associated with kinase inhibition Source . This molecular architecture suggests potential as a tool compound for investigating intracellular signaling pathways. Researchers are exploring its application primarily in the context of oncology research, where it is profiled for its ability to modulate key kinases involved in cell proliferation and survival. The presence of the sulfonamide group is a common feature in many carbonic anhydrase inhibitors Source and other enzyme-targeting agents, indicating a potential broader applicability in enzymology studies. The primary research value of this compound lies in its use as a pharmacological probe to elucidate novel biological targets and to validate the therapeutic potential of inhibiting specific pathways in disease models, particularly for cancers reliant on dysregulated kinase activity. Its mechanism of action is presumed to be through competitive ATP-binding site occupation, leading to allosteric modulation of enzyme function, thereby interrupting downstream signal transduction cascades.

Properties

IUPAC Name

N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-20-11-14(9-18-20)24(22,23)19-13-5-2-4-12(8-13)15-10-17-16-6-3-7-21(15)16/h2,4-5,8-11,19H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWKWHMUCPCVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN=C4N3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-4-sulfonamide typically involves multi-step reactions starting from commercially available precursorsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired heterocyclic structures .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of various pyrazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines.

  • Mechanism of Action : The compound's structure allows for interaction with key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and FLT3 kinase.
  • Case Study : A derivative of pyrazole demonstrated IC50 values of less than 1 µM against multiple cancer cell lines, indicating potent anticancer activity. For instance, compounds derived from similar structures showed IC50 values of 0.39 µM against HCT116 and 0.46 µM against MCF-7 cell lines .

Neuropharmacological Effects

Research into neuropharmacological applications has also been promising. Some studies suggest that compounds similar to 1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-4-sulfonamide may exhibit anticonvulsant properties.

  • Mechanism : These compounds may modulate neurotransmitter systems or inhibit specific ion channels involved in seizure activity.
  • Findings : A study indicated that certain pyrazole derivatives provided protection in seizure models, suggesting potential for development as anticonvulsant agents .

Structure-Activity Relationship (SAR)

The structure of 1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-4-sulfonamide is crucial for its biological activity. The presence of the pyrrole and imidazole rings contributes to its ability to interact with biological targets effectively.

Structural FeatureImpact on Activity
Pyrrole ringEnhances binding affinity to target proteins
Imidazole groupContributes to pharmacological activity
Sulfonamide moietyIncreases solubility and bioavailability

Mechanism of Action

The mechanism of action of 1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Hydrogen Bond Donors/Acceptors Topological Polar Surface Area (Ų) Notable Features
Target Compound C₁₆H₁₇N₅O₂S 343.4035 Pyrazole sulfonamide, pyrroloimidazole Not explicitly stated (estimated: 2 donors, 5 acceptors) Not explicitly stated (inferred ~100–110) Sulfonamide linker enhances solubility and binding affinity.
1-methyl-N-((1S,3R,4S)-3-methyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-1H-pyrazole-4-sulfonamide C₂₁H₂₄N₈O₂S 452.54 Cyclopentyl group, triazolo-pyrazine Not provided Not provided Triazolo-pyrazine moiety may enhance kinase selectivity.
N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1,3-benzothiazole-2-carboxamide C₂₀H₁₆N₄OS 360.43 Benzothiazole carboxamide 1 donor, 4 acceptors 88 Carboxamide group reduces polarity vs. sulfonamide.
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide C₁₉H₂₁F₃N₆O 392.2 Trifluoromethylpyridine, pyrrole carboxamide Not provided Not provided Trifluoromethyl group improves metabolic stability.

Key Differences and Implications

Core Heterocycle Variations: The target compound’s pyrazole-sulfonamide core (vs. pyrrole-carboxamide in or benzothiazole-carboxamide in ) influences electronic properties and binding interactions. Sulfonamides often exhibit stronger hydrogen-bonding capacity, which can enhance target affinity .

Molecular Weight and Drug-Likeness :

  • The target compound (343.4 g/mol) is lighter than (452.54 g/mol) and (360.43 g/mol), favoring better bioavailability under Lipinski’s rule of five .
  • The benzothiazole analog has a lower topological polar surface area (88 Ų vs. inferred ~100–110 Ų for the target), suggesting improved membrane permeability .

Synthetic Feasibility: The target compound’s pyrroloimidazole moiety is commercially available as a building block (e.g., {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanol), streamlining synthesis . The trifluoromethylpyridine-containing analog was synthesized in 35% yield with >98% purity, indicating challenges in scaling sulfonamide derivatives compared to carboxamides .

Biological Activity

1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of heterocyclic structures that may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C16H17N5O2SC_{16}H_{17}N_{5}O_{2}S, with a molecular weight of 337.4 g/mol. The structure includes a pyrazole ring and a pyrrolo[1,2-a]imidazole moiety, which are known for their biological significance.

PropertyValue
Molecular FormulaC₁₆H₁₇N₅O₂S
Molecular Weight337.4 g/mol
IUPAC NameN-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-1-methylpyrazole-4-sulfonamide

Anticancer Activity

Research indicates that compounds containing pyrazole and pyrrolo[1,2-a]imidazole structures exhibit significant anticancer properties. For instance, derivatives of pyrazoles have been shown to inhibit key kinases involved in cancer progression. A study demonstrated that the incorporation of specific heterocycles enhances the inhibitory activity against FLT3 and CDK kinases, critical targets in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory potential of 1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-4-sulfonamide has also been investigated. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays showed that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at specific concentrations .

Antimicrobial Properties

The compound's antimicrobial activity is another area of interest. Pyrazole derivatives have demonstrated efficacy against various bacterial strains and fungi. For example, studies have indicated that certain synthesized pyrazole compounds exhibited promising results against E. coli and Aspergillus niger .

The mechanism by which 1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-4-sulfonamide exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed therapeutic outcomes.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound's biological activities:

  • Synthesis and Evaluation : A series of novel pyrazole sulfonamides were synthesized and tested for their anti-inflammatory activity. Results indicated significant inhibition of cytokine production comparable to standard anti-inflammatory drugs .
  • Anticancer Activity : In vitro studies demonstrated that derivatives similar to 1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-4-sulfonamide showed potent inhibition of cancer cell proliferation through specific kinase inhibition .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-4-sulfonamide, and how can reaction yields be improved?

  • Methodology :

  • Use K₂CO₃ in N,N-dimethylformamide (DMF) to facilitate nucleophilic substitution reactions, as demonstrated in analogous sulfonamide syntheses .
  • Employ hydrazine hydrate for cyclization steps to form the pyrroloimidazole core .
  • Optimize purification via recrystallization from methanol or column chromatography to achieve >95% purity .
    • Key Data :
StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationHydrazine hydrate, reflux24–35%97–99%
SulfonylationDMF, K₂CO₃, RT35–40%98.6%

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

  • Methodology :

  • ¹H NMR : Identify characteristic peaks for the pyrroloimidazole ring (δ 6.7–7.8 ppm) and sulfonamide protons (δ 11.5–11.6 ppm) .
  • LCMS/HRMS : Confirm molecular ion peaks (e.g., m/z 392.2 [M+1]) and isotopic patterns .
  • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>98%) .

Q. What preliminary structure-activity relationship (SAR) insights can guide functional group modifications?

  • Methodology :

  • Compare analogs with electron-withdrawing groups (e.g., trifluoromethyl) on the pyrazole ring, which enhance metabolic stability .
  • Replace the methyl group on the imidazole with bulkier substituents to evaluate steric effects on target binding .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s 3D conformation?

  • Methodology :

  • Grow crystals via slow evaporation in methanol/water mixtures.
  • Use density functional theory (DFT) to compare experimental bond lengths/angles (e.g., C–C = 1.54 Å) with computational models .
    • Key Insight : SC-XRD confirmed non-planar geometry in related pyrroloimidazoles, impacting ligand-receptor interactions .

Q. What computational strategies are effective for predicting target binding modes and selectivity?

  • Methodology :

  • Perform molecular docking against enzymes like 14-α-demethylase (PDB: 3LD6) using AutoDock Vina .
  • Apply molecular dynamics simulations (100 ns) to assess binding stability (RMSD < 2.0 Å) .
    • Data :
TargetDocking Score (kcal/mol)Key Interactions
3LD6-9.2H-bond (S=O···Arg-96), π-π stacking

Q. How can metabolic stability be evaluated in vitro for this compound?

  • Methodology :

  • Use human liver microsomes (HLM) with NADPH cofactor. Monitor degradation via LCMS over 60 minutes .
  • Compare intrinsic clearance (CLint) with reference compounds (e.g., verapamil).

Q. What enzymatic assays are suitable for probing its mechanism of action?

  • Methodology :

  • Fluorescence polarization assays to measure inhibition of kinase activity (IC₅₀ < 1 µM).
  • ADP-Glo™ Kinase Assay for ATP-competitive binding studies .

Q. How do solvent effects and reaction intermediates influence the synthesis mechanism?

  • Methodology :

  • Use DFT calculations (B3LYP/6-31G*) to map energy profiles for key steps (e.g., cyclization).
  • Monitor intermediates via in situ IR spectroscopy (e.g., carbonyl stretch at 1700 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.